molecular formula C20H8Br6 B3069355 2,3,6,7,12,13-Hexabromotriptycene CAS No. 55805-81-7

2,3,6,7,12,13-Hexabromotriptycene

Cat. No.: B3069355
CAS No.: 55805-81-7
M. Wt: 727.7 g/mol
InChI Key: FXRWLRSFZAHEEL-UHFFFAOYSA-N
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Description

2,3,6,7,12,13-Hexabromotriptycene is an organic compound with the molecular formula C20H8Br6. It is a derivative of triptycene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of six bromine atoms attached to the triptycene core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6,7,12,13-Hexabromotriptycene typically involves the bromination of triptycene. One common method includes the use of bromine or a bromine-containing reagent in the presence of a catalyst. For example, the bromination of triptycene can be achieved using bromine in a solvent such as carbon tetrachloride or chloroform, with the reaction being carried out at room temperature or under reflux conditions .

Industrial Production Methods: This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other hazardous reagents .

Chemical Reactions Analysis

Types of Reactions: 2,3,6,7,12,13-Hexabromotriptycene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products with different functional groups replacing the bromine atoms.

    Reduction Reactions: Triptycene or partially reduced derivatives.

    Oxidation Reactions: Various oxidized forms of triptycene.

Scientific Research Applications

2,3,6,7,12,13-Hexabromotriptycene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,3,6,7,12,13-Hexabromotriptycene is primarily related to its chemical reactivity. The presence of multiple bromine atoms makes it highly reactive in substitution and reduction reactions. The molecular targets and pathways involved would depend on the specific application and the nature of the chemical reactions it undergoes .

Comparison with Similar Compounds

    2,3,6,7,14,15-Hexabromotriphenylene: Another brominated derivative of triptycene with similar structural properties.

    2,3,6,7,14,15-Hexamethyltriptycene: A methylated derivative of triptycene used in similar applications.

Uniqueness: Its unique structure makes it a valuable compound for research in materials science and organic electronics .

Properties

IUPAC Name

4,5,11,12,17,18-hexabromopentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H8Br6/c21-13-1-7-8(2-14(13)22)20-11-5-17(25)15(23)3-9(11)19(7)10-4-16(24)18(26)6-12(10)20/h1-6,19-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXRWLRSFZAHEEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C3C4=CC(=C(C=C4C(C2=CC(=C1Br)Br)C5=CC(=C(C=C35)Br)Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H8Br6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

727.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,6,7,12,13-Hexabromotriptycene
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2,3,6,7,12,13-Hexabromotriptycene
Reactant of Route 6
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